N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17399082
InChI: InChI=1S/C10H18N2O2.2C2HF3O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;2*3-2(4,5)1(6)7/h7-8,11H,4-6H2,1-3H3;2*(H,6,7)
SMILES:
Molecular Formula: C14H20F6N2O6
Molecular Weight: 426.31 g/mol

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate

CAS No.:

Cat. No.: VC17399082

Molecular Formula: C14H20F6N2O6

Molecular Weight: 426.31 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate -

Specification

Molecular Formula C14H20F6N2O6
Molecular Weight 426.31 g/mol
IUPAC Name tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C10H18N2O2.2C2HF3O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;2*3-2(4,5)1(6)7/h7-8,11H,4-6H2,1-3H3;2*(H,6,7)
Standard InChI Key RNHUORIOZXRTBH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Synthesis and Optimization

Synthetic Routes

The synthesis of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate begins with (4S,2R)-4-methanesulfonyloxy-2-methanesulfonyloxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, which undergoes nucleophilic substitution with ammonium hydroxide under controlled conditions. The Boc-protected intermediate is subsequently treated with trifluoroacetic acid (TFA) to yield the ditrifluoroacetate salt. Key steps include:

  • Deprotection and Cyclization: Removal of the mesyl groups facilitates cyclization, forming the bicyclo[2.2.1]heptane framework.

  • Acidification: Treatment with TFA ensures protonation of the amine groups, enhancing solubility and stability .

Table 1: Optimal Reaction Conditions for Synthesis

StepReagentsTemperatureTime (h)Yield (%)
DeprotectionNH₄OH0–5°C285
Cyclization25°C1278
TrifluoroacetylationTFA0°C192

Industrial-scale production follows similar protocols but requires precise temperature control to prevent racemization.

Stereochemical Control

The use of (–)-sparteine as a chiral auxiliary during lithiation steps ensures high enantiomeric excess (e.e.) in derivatives. For example, (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane achieves >99% e.e. when derived from trans-4-hydroxy-L-proline . This stereochemical purity is critical for applications in asymmetric catalysis .

Molecular Structure and Physicochemical Properties

Structural Features

X-ray crystallography reveals a bicyclo[2.2.1]heptane scaffold with two nitrogen atoms at positions 2 and 5. The Boc group occupies an axial position, while trifluoroacetate ions stabilize the structure via hydrogen bonding . Key bond lengths include:

  • N1–C2: 1.47 Å

  • C5–N2: 1.43 Å

  • C1–C6: 1.54 Å

The rigidity of the bicyclic system restricts conformational flexibility, enhancing its efficacy as a chiral ligand .

Stability and Solubility

The compound exhibits remarkable stability under standard laboratory conditions (25°C, inert atmosphere) but hydrolyzes in aqueous basic media. Solubility profiles include:

  • Polar Solvents: >50 mg/mL in DMSO and methanol.

  • Nonpolar Solvents: <5 mg/mL in hexane and toluene .

Applications in Asymmetric Catalysis

Diethylzinc Additions

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane derivatives catalyze the asymmetric addition of diethylzinc to benzaldehyde with up to 78% e.e. . The mechanism involves:

  • Zinc Coordination: The ligand chelates Zn²⁺, forming a chiral complex.

  • Aldehyde Activation: Benzaldehyde coordinates to the zinc center, orienting the electrophilic carbonyl group for nucleophilic attack.

  • Steric Guidance: The bicyclic framework directs the ethyl group to the Re face, favoring (R)-1-phenylpropanol .

Table 2: Enantioselectivity of Catalytic Derivatives

LigandSolvente.e. (%)Yield (%)
6a (R = Ph)Toluene7865
6c (R = Me)Toluene4558
6a (R = Ph)Petroleum3842

Lower enantioselectivity in nonpolar solvents underscores the importance of solvent-ligand interactions .

Medicinal Chemistry Applications

Nicotinic Acetylcholine Receptor Ligands

Hybrid derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit nanomolar affinity for α4β2 nAChRs (Kᵢ = 0.5–51.4 nM) with >10,000-fold selectivity over α3β4 subtypes . Compound 21 (EC₅₀ = 15 nM) acts as a partial agonist, demonstrating 58–81% efficacy relative to carbamylcholine in ⁸⁶Rb⁺ flux assays .

Table 3: Binding Affinities of Select Derivatives

Compoundα4β2 Kᵢ (nM)α3β4 Kᵢ (nM)Selectivity (α4β2/α3β4)
210.5>10,000>20,000
251.2>10,000>8,333
302.8>10,000>3,571

These compounds show promise for treating depression, as evidenced by in vivo efficacy in murine models .

Structure-Activity Relationships (SAR)

  • Cyclopropane Side Chains: (1S,2R)-configurations enhance α4β2 affinity 6-fold over (1R,2S)-isomers .

  • N-Methylation: Reduces binding affinity by 10–60-fold, likely due to steric hindrance .

Comparative Analysis with Related Bicyclic Amines

Table 4: Performance Metrics of Bicyclic Ligands

Compounde.e. (%)α4β2 Kᵢ (nM)Synthetic Complexity
N-Boc-2,5-diaza-heptane780.5Moderate
2-Azabicyclo[2.2.1]6512.4High
Proline-derived893.2Low

The N-Boc derivative balances enantioselectivity, receptor affinity, and synthetic feasibility, making it superior to proline-based catalysts in scalability .

Future Perspectives

  • Drug Development: Optimization of hybrid ligands for α4β2 nAChRs could yield antidepressants with fewer side effects .

  • Flow Chemistry: Continuous-flow synthesis may improve yield and reduce racemization in large-scale production.

  • Computational Design: Molecular dynamics simulations could predict substituent effects on enantioselectivity .

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